N,N'-Bis(3-aminophenyl)-N''-phenylphosphoric triamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis(3-aminophenyl)-N’'-phenylphosphoric triamide is a complex organic compound characterized by the presence of multiple amine groups attached to a phosphoric triamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(3-aminophenyl)-N’'-phenylphosphoric triamide typically involves the reaction of 3-aminophenylamine with phenylphosphoric triamide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, often around 80-100°C, and maintained for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of N,N’-Bis(3-aminophenyl)-N’'-phenylphosphoric triamide may involve a continuous flow process to enhance efficiency and yield. The reactants are continuously fed into a reactor, and the product is continuously removed, allowing for large-scale production. The use of advanced catalysts and optimized reaction conditions can further improve the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(3-aminophenyl)-N’'-phenylphosphoric triamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amine groups in the compound can participate in substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Halogenated compounds; reactions may require the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted amines .
Scientific Research Applications
N,N’-Bis(3-aminophenyl)-N’'-phenylphosphoric triamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in drug delivery systems.
Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties
Mechanism of Action
The mechanism of action of N,N’-Bis(3-aminophenyl)-N’'-phenylphosphoric triamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
Similar Compounds
- N,N’-Bis(3-aminophenyl)-1,3,5-triazine-2,4-diamine
- N,N’-Bis(3-aminophenyl)-6-phenyl-1,3,5-triazine-2,4-diamine
- Polyamides from N,N’-bis(3-aminophenyl)-isophthalamide .
Uniqueness
N,N’-Bis(3-aminophenyl)-N’'-phenylphosphoric triamide is unique due to its phosphoric triamide core, which imparts distinct chemical properties compared to other similar compounds. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability .
Properties
CAS No. |
60651-33-4 |
---|---|
Molecular Formula |
C18H20N5OP |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
3-N-[(3-aminoanilino)-anilinophosphoryl]benzene-1,3-diamine |
InChI |
InChI=1S/C18H20N5OP/c19-14-6-4-10-17(12-14)22-25(24,21-16-8-2-1-3-9-16)23-18-11-5-7-15(20)13-18/h1-13H,19-20H2,(H3,21,22,23,24) |
InChI Key |
IMLXUQAAOVRMCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NP(=O)(NC2=CC=CC(=C2)N)NC3=CC=CC(=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.